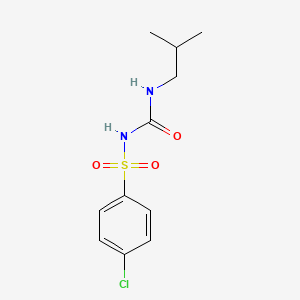
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- is an organic compound with the chemical formula C10H13ClN2O3S. It is a white solid that is stable at room temperature. This compound is a member of the sulfonylurea class, which is known for its applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- typically involves the reaction of p-chlorobenzenesulfonyl chloride with isobutylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent product quality and to minimize the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the p-chlorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonylureas.
Scientific Research Applications
Chemistry
In chemistry, Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the study of sulfonylurea receptors .
Medicine
Medically, compounds similar to Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- are used as hypoglycemic agents in the treatment of type 2 diabetes mellitus. They function by stimulating insulin release from pancreatic β-cells .
Industry
In the industrial sector, this compound is used in the production of herbicides and pesticides. Its ability to inhibit specific enzymes makes it valuable in agricultural applications .
Mechanism of Action
The mechanism of action of Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- involves the inhibition of specific enzymes. In the case of its medical application, it binds to sulfonylurea receptors on pancreatic β-cells, leading to the closure of potassium channels. This results in the depolarization of the cell membrane and the subsequent release of insulin . The molecular targets include ATP-sensitive potassium channels and sulfonylurea receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorpropamide: Another sulfonylurea used as a hypoglycemic agent.
Tolbutamide: A first-generation sulfonylurea with similar applications.
Glibenclamide: A more potent sulfonylurea used in diabetes treatment.
Uniqueness
Urea, 1-(p-chlorobenzenesulfonyl)-3-isobutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, affecting its binding affinity and selectivity towards various enzymes and receptors .
Properties
CAS No. |
52102-44-0 |
|---|---|
Molecular Formula |
C11H15ClN2O3S |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8(2)7-13-11(15)14-18(16,17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
InChI Key |
IAJQAKIQKOGHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


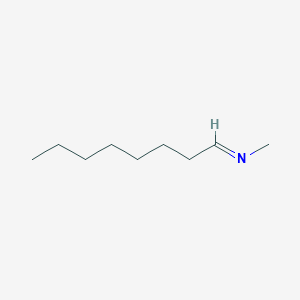
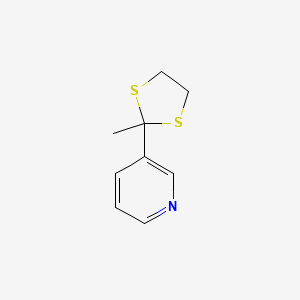
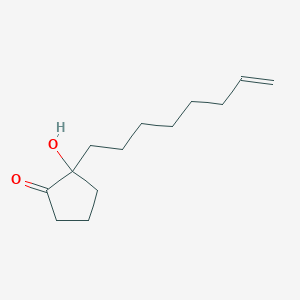
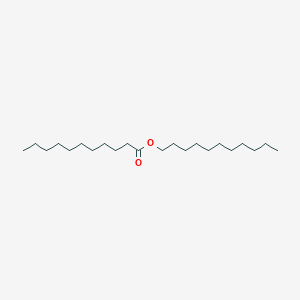
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
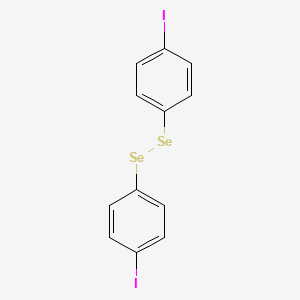
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

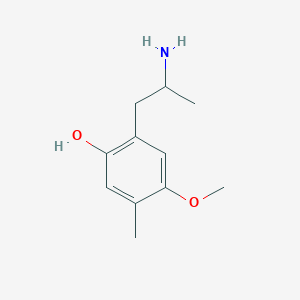
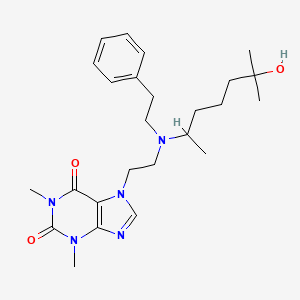
propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
